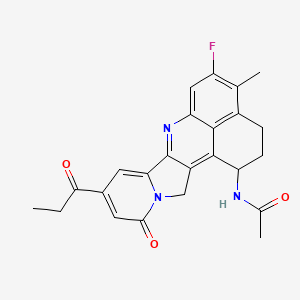

Exatecan analog 36

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C24H22FN3O3 |

|---|---|

分子量 |

419.4 g/mol |

IUPAC名 |

N-(14-fluoro-15-methyl-5-oxo-7-propanoyl-4,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1,6,8,10,12,14,16(20)-heptaen-19-yl)acetamide |

InChI |

InChI=1S/C24H22FN3O3/c1-4-20(30)13-7-19-24-15(10-28(19)21(31)8-13)23-17(26-12(3)29)6-5-14-11(2)16(25)9-18(27-24)22(14)23/h7-9,17H,4-6,10H2,1-3H3,(H,26,29) |

InChIキー |

UWSSMMLNRVDDTK-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1=CC(=O)N2CC3=C4C(CCC5=C4C(=CC(=C5C)F)N=C3C2=C1)NC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

Exatecan Analog 36: A Technical Overview of a Novel Topoisomerase I Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan and its derivatives represent a significant class of cytotoxic agents in oncology, primarily functioning as potent inhibitors of DNA topoisomerase I. "Exatecan analog 36" is identified as an analog of Exatecan, placing it within this critical family of anti-cancer compounds.[1][2][3] While specific public data for a compound explicitly named "this compound" is limited, this guide provides a comprehensive technical overview of the core compound, Exatecan, and the broader class of its derivatives, which are being extensively explored, particularly as payloads for Antibody-Drug Conjugates (ADCs).[4][5][6]

Exatecan (DX-8951) is a synthetic, water-soluble, hexacyclic camptothecin analog.[7][] Unlike its predecessor irinotecan, exatecan does not require metabolic activation to exert its cytotoxic effects.[7] Its primary mechanism of action is the stabilization of the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and subsequent apoptosis in proliferating cancer cells.[][9][] This targeted disruption of DNA replication makes Exatecan and its analogs highly valuable in the development of targeted cancer therapies.

Core Compound: Exatecan (DX-8951)

Mechanism of Action

Exatecan exerts its anticancer effects by inhibiting the nuclear enzyme topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Exatecan intercalates into the DNA-topoisomerase I complex, trapping the enzyme in its cleavable complex state.[][9] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible double-strand DNA breaks occur, triggering cell cycle arrest and apoptosis.[11]

dot

Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.

Quantitative Data: Preclinical Efficacy of Exatecan and its Derivatives

The following tables summarize key quantitative data for Exatecan and some of its derivatives from various preclinical studies. It is important to note that this data pertains to the parent compound and other analogs, as specific data for "this compound" is not publicly available.

Table 1: In Vitro Cytotoxicity of Exatecan (DX-8951)

| Parameter | Value | Reference |

| IC50 (Topoisomerase I Inhibition) | 2.2 µM (0.975 µg/mL) | [1][2] |

| Mean GI50 (Breast Cancer Cells) | 2.02 ng/mL | Not explicitly cited |

| Mean GI50 (Colon Cancer Cells) | 2.92 ng/mL | Not explicitly cited |

| Mean GI50 (Stomach Cancer Cells) | 1.53 ng/mL | Not explicitly cited |

| Mean GI50 (Lung Cancer Cells) | 0.877 ng/mL | Not explicitly cited |

Table 2: Comparative Potency of Exatecan

| Compound | Relative Potency (vs. SN-38) | Relative Potency (vs. Topotecan) | Relative Potency (vs. Camptothecin) | Reference |

| Exatecan | ~3x more potent | ~10x more potent | ~20x more potent | [][11] |

Application in Antibody-Drug Conjugates (ADCs)

A primary application of Exatecan and its analogs, including "this compound," is as a cytotoxic payload in ADCs.[1][2][3] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that recognizes a specific tumor-associated antigen.

dot

Caption: General workflow of an Exatecan-based Antibody-Drug Conjugate (ADC).

The linker connecting the antibody to the Exatecan payload is a critical component, designed to be stable in circulation but cleavable within the tumor microenvironment or inside the cancer cell, often within the lysosome.[5] Upon cleavage, the active Exatecan analog is released, where it can then exert its topoisomerase I inhibitory effect.

Experimental Protocols

While specific protocols for "this compound" are not available, the following are generalized methodologies commonly used in the evaluation of Exatecan and its derivatives.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions to achieve exponential growth.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test compound (e.g., Exatecan analog) is prepared and added to the wells. Control wells receive vehicle only.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and the absorbance is measured.

-

CellTiter-Glo® Assay: A reagent that measures ATP levels (indicative of cell viability) is added to the wells, and luminescence is measured.

-

-

Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Topoisomerase I Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and reaction buffer.

-

Compound Addition: The test compound (Exatecan analog) at various concentrations is added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C to allow the topoisomerase I to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA from the reaction is separated on an agarose gel. The relaxed and supercoiled forms of the plasmid DNA will migrate at different rates.

-

Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) can be determined.

Conclusion

"this compound" is a member of a promising class of camptothecin-derived topoisomerase I inhibitors. While specific data for this particular analog is not publicly detailed, the extensive research on the parent compound, Exatecan, and other derivatives highlights their significant potential in cancer therapy, especially as highly potent payloads for Antibody-Drug Conjugates. The continued development and optimization of Exatecan-based ADCs offer a promising avenue for delivering potent cytotoxic therapy with enhanced tumor specificity and a potentially improved therapeutic window. Further research and publication of data specific to "this compound" will be necessary to fully elucidate its unique properties and clinical potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]

- 5. Design and selection of the novel camptothecin analog ZD06519: A payload optimized for antibody drug conjugates | Poster Board #482 - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Exatecan Analog 36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan is a potent, semi-synthetic derivative of camptothecin, a natural alkaloid with significant antitumor activity. It functions as a topoisomerase I inhibitor, an essential enzyme in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, exatecan and its analogs induce DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells. "Exatecan analog 36" is a member of this class of compounds, often utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for this compound, based on established literature for structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂₄H₂₂FN₃O₃ |

| Molecular Weight | 419.45 g/mol |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

Proposed Synthesis of this compound

A schematic of the proposed synthetic workflow is illustrated below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Friedländer Annulation for Quinoline Core Synthesis

The synthesis commences with the acid-catalyzed condensation of a substituted 2-aminobenzaldehyde with a suitable diketone to construct the quinoline core of the molecule.

-

Reaction:

-

To a solution of the appropriate 2-amino-benzaldehyde derivative (1.0 eq) in a suitable solvent such as acetic acid or a mixture of toluene and acetic acid, is added the diketone starting material (1.1 eq).

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid or trifluoroacetic acid, is added.

-

The reaction mixture is heated to reflux (typically 80-120 °C) for 4-12 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the quinoline intermediate.

-

Step 2: Construction of the Pyrano-indolizino-quinoline Ring System

The subsequent steps involve the elaboration of the quinoline intermediate to form the complete pentacyclic core of this compound. This multi-step sequence typically involves the introduction of the lactone ring and the final cyclization to yield the target compound.

-

Protocol:

-

The quinoline intermediate from Step 1 is subjected to a series of reactions to introduce the necessary functional groups for the subsequent cyclization. These steps may include N-alkylation, acylation, and condensation reactions.

-

The final cyclization to form the pyrano-indolizino-quinoline core is often achieved through an intramolecular reaction, which can be promoted by a suitable catalyst or by thermal conditions.

-

The final product, this compound, is isolated and purified using standard techniques such as column chromatography and/or recrystallization.

-

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and biological activity of the synthesized this compound.

Structural Elucidation

The chemical structure of the final compound is elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Expected signals would correspond to the aromatic protons of the quinoline and pendant rings, as well as the aliphatic protons of the pyrano and indolizino rings.

-

¹³C NMR: Determines the number and types of carbon atoms present in the molecule. The spectrum would show characteristic peaks for the carbonyl carbons of the lactone and amide groups, as well as the aromatic and aliphatic carbons of the core structure.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to the calculated mass of the chemical formula C₂₄H₂₂FN₃O₃.

-

Purity Analysis

The purity of the synthesized compound is assessed using High-Performance Liquid Chromatography (HPLC).

-

HPLC Protocol:

-

A reversed-phase C18 column is typically used.

-

The mobile phase often consists of a gradient of acetonitrile and water, with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection is performed using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., ~254 nm and ~360 nm for camptothecin analogs).

-

The purity is determined by the peak area percentage of the main product peak relative to all other peaks in the chromatogram.

-

A flowchart for the characterization process is depicted below.

Figure 2: Workflow for the characterization of this compound.

Biological Activity

The primary mechanism of action of exatecan analogs is the inhibition of topoisomerase I. Therefore, a topoisomerase I inhibition assay is a critical component of the characterization process.

-

Topoisomerase I Inhibition Assay Protocol:

-

This assay typically measures the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

The reaction mixture contains supercoiled plasmid DNA, purified human topoisomerase I, and varying concentrations of the test compound (this compound).

-

The reaction is incubated at 37 °C and then stopped.

-

The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

-

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound, based on typical values reported for similar camptothecin derivatives.

Table 2: Synthesis Data

| Parameter | Expected Value |

| Overall Yield | 15-30% |

| Purity (by HPLC) | >98% |

Table 3: Characterization Data

| Analysis | Expected Result |

| ¹H NMR | Signals consistent with the proposed structure |

| ¹³C NMR | Signals consistent with the proposed structure |

| HRMS (m/z) | [M+H]⁺ calculated: 420.1718, found: 420.17xx |

| Topoisomerase I IC₅₀ | 0.1 - 5 µM |

Mechanism of Action: Topoisomerase I Inhibition

This compound, like other camptothecin derivatives, exerts its cytotoxic effects by targeting the DNA-topoisomerase I complex.

Figure 3: Signaling pathway of Topoisomerase I inhibition.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. While specific literature for this particular analog is sparse, the well-documented chemistry of camptothecins allows for the rational design of a synthetic route and a detailed characterization plan. The successful synthesis and thorough characterization of this and other novel exatecan analogs are crucial for the continued development of next-generation targeted cancer therapies, particularly in the field of antibody-drug conjugates.

Disclaimer: The synthetic protocols described herein are proposed based on established chemical literature for analogous compounds and have not been experimentally validated for "this compound" specifically. Researchers should exercise appropriate caution and optimization when attempting this synthesis.

The Rise of a Potent Payload: A Technical Guide to the Discovery and Development of Exatecan and its Analogs

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of the potent topoisomerase I inhibitor, Exatecan, and its pivotal role in the evolution of cancer therapeutics, particularly as the cytotoxic payload in advanced antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document delves into the preclinical data, experimental methodologies, and underlying signaling pathways that define the therapeutic potential of this important class of molecules.

Introduction: The Need for Potent, Targeted Chemotherapy

The development of novel anticancer agents is driven by the dual goals of enhancing efficacy and minimizing toxicity. Camptothecin and its early analogs, such as topotecan and irinotecan, established the inhibition of topoisomerase I as a valid therapeutic strategy.[1][2][] However, limitations including suboptimal potency, significant side effects, and the need for metabolic activation spurred the search for next-generation compounds.[4][5][] Exatecan (DX-8951), a semi-synthetic, water-soluble hexacyclic analog of camptothecin, emerged from these efforts as a highly potent topoisomerase I inhibitor.[1][][5][] This guide explores the discovery and development of Exatecan and its derivatives, most notably deruxtecan (DXd), which has demonstrated significant clinical success as the payload in the ADC trastuzumab deruxtecan.[7][8]

Discovery, Synthesis, and Chemical Properties

Exatecan was designed to improve upon the therapeutic index of earlier camptothecin analogs.[4][5] Key structural modifications resulted in a compound with greater water solubility and more potent anti-tumor activity that does not require metabolic activation.[5][]

The synthesis of Exatecan is a multi-step process, a general overview of which is described in the literature. A crucial late-stage coupling joins the core exatecan structure with a linker intermediate for conjugation in ADCs. The synthesis of deruxtecan involves the attachment of a cleavable peptide linker to Exatecan, a critical feature for its function within an ADC.[9]

Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme for relieving torsional stress during DNA replication and transcription.[1][10] The mechanism unfolds as follows:

-

Topoisomerase I-DNA Cleavage Complex Formation: Topoisomerase I creates a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the cleavage complex.[11][12]

-

Stabilization by Exatecan: Exatecan intercalates into this complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][13]

-

DNA Damage Induction: The collision of the replication fork with this stabilized cleavage complex leads to the formation of DNA double-strand breaks.[10][14]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[10][14]

Modeling studies suggest that Exatecan forms unique molecular interactions within the topoisomerase I-DNA complex, contributing to its enhanced potency compared to other camptothecin derivatives.[13]

Quantitative Preclinical Data

Exatecan and its derivatives have demonstrated potent in vitro and in vivo anti-tumor activity across a range of cancer types.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Exatecan and its ADC forms against various human cancer cell lines.

| Compound/ADC | Cell Line | Cancer Type | TROP2 Expression | IC50 (µg/mL) | Reference |

| Datopotamab Deruxtecan (Dato-DXd) | ARK2 | Uterine Serous Carcinoma | 3+ | 0.11 | [15][16] |

| Control ADC | ARK2 | Uterine Serous Carcinoma | 3+ | 30.07 | [15][16] |

| Datopotamab Deruxtecan (Dato-DXd) | ARK20 | Uterine Serous Carcinoma | 3+ | 0.11 | [15][16] |

| Control ADC | ARK20 | Uterine Serous Carcinoma | 3+ | 48.95 | [15][16] |

| Datopotamab Deruxtecan (Dato-DXd) | ARK7 | Uterine Serous Carcinoma | 1+ | 80.38 | [15][16] |

| Control ADC | ARK7 | Uterine Serous Carcinoma | 1+ | 61.79 | [15][16] |

| Datopotamab Deruxtecan (Dato-DXd) | ARK1 | Uterine Serous Carcinoma | Negative | 18.49 | [15][16] |

| Control ADC | ARK1 | Uterine Serous Carcinoma | Negative | 17.12 | [15][16] |

In Vivo Efficacy in Xenograft Models

Exatecan and its conjugates have shown significant tumor growth inhibition in various xenograft models.

| Compound/ADC | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| Exatecan (DX-8951f) | MIA-PaCa-2 Orthotopic | Pancreatic Cancer | - | Significant efficacy | [17] |

| Exatecan (DX-8951f) | BxPC-3 Orthotopic | Pancreatic Cancer | - | Significant efficacy, dose-dependent | [17] |

| PEG-Exatecan | MX-1 TNBC | Breast Cancer | 10 µmol/kg (single dose) | Complete tumor growth inhibition for >48 days | [18] |

| IgG(8)-EXA | BT-474-SCID | Breast Cancer | - | Significant anti-tumoral activity | [19] |

| FK002-exatecan | NSCLC PDX | Lung Cancer | 10 mg/kg (once per week) | Remarkable reduction in tumor growth | [20] |

Pharmacokinetics

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of Exatecan. In human clinical trials, Exatecan mesylate administered as a weekly 30-minute infusion demonstrated a terminal elimination half-life of approximately 8 hours and a clearance of 2 L/h/m².[21] The area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) increased linearly with the dose.[21] When delivered as part of an ADC like trastuzumab deruxtecan, the pharmacokinetics are largely governed by the antibody component, which has a much longer half-life.[22] The cleavable linker is designed to be stable in plasma and release the exatecan derivative payload primarily within tumor cells.[22]

Experimental Protocols

General Experimental Workflow

The evaluation of Exatecan and its analogs typically follows a structured preclinical workflow.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[23]

-

Test compound (Exatecan or analog) at various concentrations

-

5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[23]

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide staining solution

-

-

Procedure:

-

Prepare reaction mixtures in microfuge tubes containing water, 10x assay buffer, and supercoiled DNA.[23]

-

Add the test compound at desired concentrations to the respective tubes. Include a no-drug control.

-

Initiate the reaction by adding purified topoisomerase I enzyme.

-

Incubate the reactions at 37°C for 30 minutes.[23]

-

Terminate the reactions by adding the stop buffer/gel loading dye.[23]

-

Load the samples onto a 1% agarose gel and perform electrophoresis to separate supercoiled from relaxed DNA.[24]

-

Stain the gel with ethidium bromide and visualize under UV light.[24]

-

Inhibition is determined by the reduction in the amount of relaxed DNA compared to the no-drug control.

-

In Vitro Cytotoxicity Assay (Cell Viability Assay)

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

-

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound (Exatecan or analog) at various concentrations

-

Cell viability reagent (e.g., MTS, CellTiter-Glo)

-

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).[16]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance, luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

-

Human Tumor Xenograft Model

This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)[25]

-

Human cancer cells

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.[25]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and a vehicle control to the respective groups according to the desired dosing schedule (e.g., intravenously, intraperitoneally).[18]

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Evaluate anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.

-

Conclusion

Exatecan and its derivatives represent a significant advancement in the field of topoisomerase I inhibitors. Their high potency and favorable physicochemical properties have made them ideal payloads for antibody-drug conjugates, leading to the development of highly effective cancer therapies. The continued exploration of Exatecan-based ADCs holds great promise for expanding the arsenal of targeted treatments for a variety of malignancies. This technical guide provides a foundational understanding of the discovery, mechanism, and preclinical evaluation of this important class of anticancer agents, intended to support ongoing research and development in this critical area.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Portico [access.portico.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preclinical Activity of Datopotamab Deruxtecan, an Antibody–Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2, in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Exatecan Analog 36: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan analog 36 is a potent, semi-synthetic derivative of camptothecin, a natural alkaloid with significant antitumor activity. As a member of the camptothecin class of compounds, its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for this compound, intended to support research and development efforts in oncology.

Chemical Structure and Properties

This compound is structurally analogous to Exatecan (DX-8951), a well-characterized topoisomerase I inhibitor.[1] The core structure is a hexacyclic ring system, characteristic of the camptothecin family.

Chemical Formula: C₂₄H₂₂FN₃O₃[1]

SMILES: CCC(C1=CC(N2C(C3=NC4=CC(F)=C(C)C5=C4C(C(NC(C)=O)CC5)=C3C2)=C1)=O)=O[1]

Molecular Weight: 419.45 g/mol [1]

Appearance: Brown to black solid[1]

A two-dimensional representation of the chemical structure of Exatecan, the parent compound of analog 36, is provided below. The exact structural modifications of analog 36 are proprietary to the manufacturer.

(Image of the chemical structure of Exatecan would be placed here if available from a public source)

Caption: 2D Chemical Structure of Exatecan.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below. This data is crucial for designing and interpreting experimental studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₂FN₃O₃ | [1] |

| Molecular Weight | 419.45 g/mol | [1] |

| IC₅₀ (Topoisomerase I) | 2.2 μM | [1] |

| Solubility | 3.33 mg/mL in DMSO | [1] |

| Appearance | Brown to black solid | [1] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I. This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. Exatecan and its analogs stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[2] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis and cell death.[2]

Caption: Topoisomerase I Inhibition Pathway.

Application in Antibody-Drug Conjugates (ADCs)

This compound is a common toxin component in the preparation of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent, such as this compound, directly to cancer cells. This approach aims to increase the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.

Caption: ADC Internalization and Payload Release.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound. The following sections provide representative methodologies for in vitro and in vivo studies.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

-

Treatment:

-

Remove the old medium from the 96-well plate.

-

Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[3][4]

Objective: To assess the in vivo antitumor activity of this compound in a subcutaneous tumor model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound

-

Vehicle solution for in vivo administration

-

Calipers for tumor measurement

-

Syringes and needles

Procedure:

-

Tumor Implantation:

-

Harvest and resuspend cancer cells in sterile PBS or medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Prepare the dosing solution of this compound in a suitable vehicle. A suggested formulation for a suspended solution (0.33 mg/mL) is to add 100 μL of a 3.3 mg/mL DMSO stock solution to 400 μL of PEG300, mix, add 50 μL of Tween-80, mix, and then add 450 μL of saline.[1]

-

Administer the compound or vehicle to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral) according to the planned dosing schedule.

-

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the general health and behavior of the animals.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a certain size, or at a predetermined time point.

-

Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

-

Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of this compound.

-

Conclusion

This compound is a promising cytotoxic agent with potent topoisomerase I inhibitory activity, making it a valuable payload for the development of next-generation ADCs. This technical guide provides essential information on its chemical structure, properties, and key experimental protocols to facilitate its investigation and application in cancer research. Adherence to detailed and standardized methodologies is crucial for obtaining reliable and reproducible data in the preclinical evaluation of this compound.

References

An In-depth Technical Guide to Exatecan (DX-8951) and its Analogs for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (DX-8951) is a potent, water-soluble, semi-synthetic analog of camptothecin, a natural cytotoxic alkaloid.[1][2] It functions as a topoisomerase I inhibitor, a critical enzyme in DNA replication and transcription, making it a significant agent in oncology research.[1][2] This guide provides a comprehensive technical overview of Exatecan (DX-8951) and introduces "Exatecan analog 36," a related compound for which public data is currently limited. The document details the mechanism of action of Exatecan, summarizes its preclinical and clinical data, and provides standardized experimental protocols for its evaluation. Due to the limited availability of specific data for "this compound," this guide will focus on the established knowledge of Exatecan while presenting the known chemical information for its analog. This guide is intended to serve as a valuable resource for researchers in the field of cancer drug development.

Introduction to Exatecan and its Analogs

Exatecan (DX-8951) is a hexacyclic camptothecin analog designed for improved water solubility and greater potency compared to earlier camptothecins like topotecan and irinotecan.[3][4] A significant area of its application is in the development of antibody-drug conjugates (ADCs), where it serves as a cytotoxic payload.[5]

"this compound" is identified as a derivative of Exatecan, also utilized as a component in the preparation of ADCs.[6] While detailed biological data for "this compound" is not extensively available in public literature, its structural similarity to Exatecan suggests a comparable mechanism of action as a topoisomerase I inhibitor.

Physicochemical Properties

A key distinction between known compounds lies in their chemical structure. Below is a table summarizing the available physicochemical properties.

| Property | Exatecan (DX-8951) | This compound |

| Chemical Formula | C₂₄H₂₂FN₃O₄[7] | C₂₄H₂₂FN₃O₃[6] |

| Molecular Weight | 435.45 g/mol [7] | 419.45 g/mol [6] |

| Chemical Structure | (See Figure 1) | (See Figure 2) |

| SMILES | CC[C@@]1(c2cc3-c4c(Cn3c(=O)c2COC1=O)c5--INVALID-LINK--N)O[7] | CCC(C1=CC(N2C(C3=NC4=CC(F)=C(C)C5=C4C(C(NC(C)=O)CC5)=C3C2)=C1)=O)=O |

Diagrams of Chemical Structures:

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1] This enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[8] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[2] This stabilized complex leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[8]

Signaling Pathway Diagram:

Preclinical and Clinical Data Summary for Exatecan (DX-8951)

Exatecan has undergone extensive preclinical and clinical evaluation.

Preclinical Data

In vitro studies have consistently demonstrated the high potency of Exatecan.

| Parameter | Finding | Reference |

| Topoisomerase I Inhibition | 3 and 10 times more potent than SN-38 and topotecan, respectively. | [9] |

| In Vitro Cytotoxicity | 6 and 28 times more active than SN-38 and topotecan, respectively, in various solid tumor cell lines. | [9] |

| P-glycoprotein (P-gp) Substrate | Not a substrate for P-gp, suggesting potential to overcome multidrug resistance. | [10] |

| In Vivo Antitumor Activity | Greater activity against human tumor xenografts than irinotecan, topotecan, and lurtotecan. | [9] |

Clinical Data

Phase I and II clinical trials have evaluated the safety and efficacy of Exatecan in various cancers.

| Trial Phase | Cancer Type | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | Dose-limiting toxicities were neutropenia and thrombocytopenia. Antitumor activity was observed in several solid tumors. | [3] |

| Phase II | Advanced Non-Small Cell Lung Cancer | Limited activity as a single agent. | [11] |

| Phase II | Untreated Metastatic Gastric Cancer | Modest activity with a predictable and manageable toxicity profile. | [12] |

| Phase II | Advanced Pancreatic Cancer | Stable disease observed in 39% of patients. | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare topoisomerase I inhibitors like Exatecan and its analogs.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)[14]

-

Test compounds (Exatecan, this compound) dissolved in DMSO

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[14]

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microfuge tubes on ice. For a 20 µL reaction:

-

13 µL sterile deionized water

-

2 µL 10x Topoisomerase I Assay Buffer

-

1 µL supercoiled DNA (0.5 µg/µL)

-

2 µL of test compound at various concentrations (or DMSO for control)

-

-

Add 2 µL of human topoisomerase I to each tube to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at 1-2.5 V/cm until the dye front reaches the end of the gel.[14]

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analyze the conversion of supercoiled DNA to relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.

Workflow Diagram:

Cell Viability Assay (MTT or WST-1 Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HT-29, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours. Include untreated and vehicle (DMSO) controls.

-

After the incubation period, add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours, or add 20 µL of MTT solution and incubate for 4 hours, followed by the addition of 100 µL of solubilization buffer and overnight incubation.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value for each compound.

Workflow Diagram:

In Vivo Xenograft Model

This protocol evaluates the in vivo antitumor efficacy of the compounds.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cells

-

Matrigel (optional)

-

Test compounds formulated for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compounds and vehicle control according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

-

Compare the tumor growth inhibition between the treatment and control groups.

Workflow Diagram:

Conclusion

Exatecan (DX-8951) is a well-characterized and potent topoisomerase I inhibitor with significant potential in cancer therapy, both as a standalone agent and as a payload for ADCs. While its clinical development as a single agent has faced challenges, its efficacy as part of targeted therapies is promising. "this compound" represents a continued effort in the development of novel camptothecin analogs, likely for ADC applications. Further research and publication of data for "this compound" are needed to fully understand its pharmacological profile and potential advantages over existing compounds. The experimental protocols provided in this guide offer a standardized framework for the evaluation and direct comparison of these and other novel topoisomerase I inhibitors.

References

- 1. medkoo.com [medkoo.com]

- 2. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 3. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSRS [precision.fda.gov]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase II clinical and pharmacokinetic study of intravenous exatecan mesylate (DX-8951f) in patients with untreated metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

Exatecan Analog 36: A Technical Guide for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan analog 36 is a potent cytotoxic agent developed for use as a payload in antibody-drug conjugates (ADCs). As a derivative of the camptothecin family, its mechanism of action is the inhibition of DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and its application in the development of ADCs. It is intended to serve as a resource for researchers and developers in the field of oncology and targeted therapeutics.

Physicochemical Properties and Synthesis

This compound is a synthetic derivative of Exatecan (DX-8951), a well-characterized topoisomerase I inhibitor. While specific details of its synthesis are proprietary, it is understood to be a multi-step organic process originating from the core structure of exatecan.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H22FN3O3 | N/A |

| Molecular Weight | 419.4 g/mol | N/A |

| Mechanism of Action | DNA Topoisomerase I Inhibitor | [5] |

| In Vitro IC50 | 2.2 μM | [5] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effect by trapping the topoisomerase I-DNA cleavage complex.[1][6] This stabilization prevents the re-ligation of the single-strand DNA break created by topoisomerase I, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][6] The signaling pathway is depicted below.

Mechanism of Topoisomerase I Inhibition by this compound.

Antibody-Drug Conjugate Development Workflow

The development of an ADC with this compound involves a series of steps from initial conjugation to in vivo evaluation. A generalized workflow is illustrated below.

General workflow for the development of an this compound ADC.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the in vitro cytotoxicity of an this compound-based ADC.[7][8]

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

96-well plates

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and add to the appropriate wells. Include untreated control wells.

-

Incubation: Incubate the plate for a period determined by the cell doubling time and the ADC's mechanism of action (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Xenograft Model for Efficacy Studies

This protocol provides a general framework for evaluating the in vivo efficacy of an this compound ADC in a mouse xenograft model.[9][10]

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Human tumor cells for implantation

-

This compound ADC

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

ADC Administration: Administer the this compound ADC and vehicle control intravenously at the specified dose and schedule.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined endpoint, or at a specified time point.

-

Data Analysis: Analyze tumor growth inhibition and assess any signs of toxicity based on body weight changes and clinical observations.

Conclusion

This compound is a promising cytotoxic payload for the development of novel antibody-drug conjugates. Its potent mechanism of action as a topoisomerase I inhibitor, coupled with the targeting specificity of monoclonal antibodies, offers a potential therapeutic strategy for various cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ADCs based on this analog.

References

- 1. mdpi.com [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. This compound () for sale [vulcanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Exatecan Analog 36 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent, water-soluble derivative of camptothecin, a well-established class of anti-cancer agents. It functions as a powerful inhibitor of DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication. This ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells. "Exatecan analog 36" is understood to be a closely related derivative, and the following application notes and protocols are based on the extensive research available for Exatecan and are expected to be directly applicable.

Exatecan has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines, including those resistant to other chemotherapeutic agents.[1][2] Its potency and broad applicability make it a valuable tool for cancer research and a key component in the development of novel therapeutics, particularly as a payload in antibody-drug conjugates (ADCs).[3]

Mechanism of Action

Exatecan exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I (TOP1). The catalytic cycle of TOP1 involves the cleavage of one DNA strand to allow for the relaxation of supercoiled DNA, followed by the re-ligation of the strand. Exatecan binds to the TOP1-DNA complex, trapping the enzyme in its cleaved state.[4] This stabilized "cleavage complex" prevents the re-ligation of the DNA strand. When a replication fork encounters this complex, it leads to the formation of a DNA double-strand break, a highly lethal form of DNA damage. The accumulation of these breaks triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[5]

dot digraph "Exatecan_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Exatecan [label="Exatecan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TOP1_DNA [label="Topoisomerase I (TOP1)\n- DNA Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage_Complex [label="Stabilized TOP1-DNA\nCleavage Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Replication_Fork [label="DNA Replication Fork", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand\nBreaks (DSBs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDR [label="DNA Damage\nResponse (DDR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="G2/M Cell Cycle Arrest", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Exatecan -> Cleavage_Complex [label="Inhibits re-ligation"]; TOP1_DNA -> Cleavage_Complex [style=dashed]; Replication_Fork -> DSB [label="Collision"]; Cleavage_Complex -> DSB [label="Collision with\nReplication Fork"]; DSB -> DDR [label="Activation"]; DDR -> Cell_Cycle_Arrest; DDR -> Apoptosis; } dot Caption: Mechanism of action of Exatecan.

Data Presentation

In Vitro Cytotoxicity of Exatecan

The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for Exatecan in various human cancer cell lines. These values highlight the potent and broad-spectrum anti-cancer activity of the compound.

Table 1: IC50 Values of Exatecan in Human Cancer Cell Lines [1][6]

| Cell Line | Cancer Type | IC50 (nM) |

| MOLT-4 | Acute Leukemia | 0.23 |

| CCRF-CEM | Acute Leukemia | 0.28 |

| DU145 | Prostate Cancer | 0.45 |

| DMS114 | Small Cell Lung Cancer | 0.31 |

| P388 | Murine Leukemia | 2.2 (as µM) |

Table 2: GI50 Values of Exatecan Mesylate in Human Cancer Cell Lines [1][2][7]

| Cancer Type | Mean GI50 (ng/mL) |

| Breast Cancer | 2.02 |

| Colon Cancer | 2.92 |

| Stomach Cancer | 1.53 |

| Lung Cancer | 0.877 |

| PC-6 (Lung) | 0.186 |

| PC-6/SN2-5 (SN-38 resistant) | 0.395 |

Experimental Protocols

A. Preparation of Exatecan Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 1 mM stock solution of Exatecan by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 435.45 g/mol , dissolve 0.435 mg in 1 mL of DMSO.

-

Gently vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month, and within 6 months when stored at -80°C.

B. Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted from established methods for assessing the cytotoxicity of Exatecan.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom, opaque-walled microplates

-

Exatecan stock solution (1 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Exatecan in complete medium from the 1 mM stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Exatecan concentration.

-

Add 100 µL of the diluted Exatecan solutions or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

dot digraph "Cell_Viability_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_24h [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Exatecan [label="Add serial dilutions of Exatecan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_72h [label="Incubate 72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_CTG [label="Add CellTiter-Glo® Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Luminescence [label="Measure Luminescence", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Analyze Data (Calculate IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Exatecan; Add_Exatecan -> Incubate_72h; Incubate_72h -> Add_CTG; Add_CTG -> Measure_Luminescence; Measure_Luminescence -> Analyze_Data; Analyze_Data -> End; } dot Caption: Experimental workflow for a cell viability assay.

C. Apoptosis Induction and Detection

This protocol provides a general method for inducing apoptosis using a topoisomerase I inhibitor, which can be adapted for Exatecan.[8][9]

Materials:

-

Cell line of interest (e.g., Jurkat or HL-60)

-

Complete cell culture medium

-

Exatecan stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Protocol:

-

Prepare a cell suspension at a concentration of 0.5 x 10^6 cells/mL in fresh complete medium.

-

Add Exatecan to the cell suspension to achieve a final concentration in the range of 1-10 µM. A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line. Include a vehicle control (DMSO).

-

Incubate the cells for 4-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Visualization

DNA Damage Response and Apoptosis Pathway Induced by Topoisomerase I Inhibition

Inhibition of topoisomerase I by Exatecan leads to the formation of DNA double-strand breaks, which activates a complex signaling cascade known as the DNA Damage Response (DDR). Key kinases such as ATM and ATR are activated, which in turn phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2. This leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the DDR pathway can trigger apoptosis, often through the p53 tumor suppressor pathway.[10][11]

dot digraph "Topoisomerase_Inhibitor_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Exatecan [label="Exatecan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TOP1cc [label="TOP1-DNA Cleavage\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; DSB [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM / ATR Kinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHK1_CHK2 [label="CHK1 / CHK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Exatecan -> TOP1cc [label="Stabilizes"]; TOP1cc -> DSB [label="Replication collision"]; DSB -> ATM_ATR [label="Activates"]; ATM_ATR -> CHK1_CHK2 [label="Phosphorylates"]; ATM_ATR -> p53 [label="Phosphorylates"]; CHK1_CHK2 -> Cell_Cycle_Arrest [label="Induces"]; p53 -> Cell_Cycle_Arrest [label="Induces"]; Cell_Cycle_Arrest -> DNA_Repair [label="Allows time for"]; p53 -> Apoptosis [label="Induces"]; } dot Caption: DNA damage response pathway initiated by Exatecan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. news-medical.net [news-medical.net]

- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Exatecan Analog 36 in In Vivo Mouse Models

Disclaimer: The following application notes and protocols are based on published data for the topoisomerase I inhibitor Exatecan and its derivatives. "Exatecan analog 36" is an analog of Exatecan; therefore, these guidelines serve as a starting point for research.[1] Researchers should perform dose-escalation and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for "this compound" in their specific mouse models.

Introduction

Exatecan is a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[2][3] By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.[3] "this compound" is an analog of Exatecan and is expected to share a similar mechanism of action.[1] This document provides a summary of dosages and detailed protocols for the use of Exatecan and its derivatives in in vivo mouse models, which can be adapted for studies involving "this compound".

Data Presentation: Dosage of Exatecan and its Derivatives in Mouse Models

The following tables summarize the dosages of various forms of Exatecan used in different in vivo mouse models. This data can be used as a reference for designing experiments with "this compound".

Table 1: Dosage of Free Exatecan (as Exatecan Mesylate/DX-8951f) in Mouse Xenograft Models

| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |

| Pancreatic Cancer (MIA-PaCa-2, BxPC-3) | Orthotopic Metastatic Model | Intravenous (i.v.) | 15, 25 mg/kg | Once a week for 3 weeks, discontinued for 2 weeks, then continued for another 3 weeks | [4] |

| Various human tumor xenografts | Nude mice | Intravenous (i.v.) | 3.325-50 mg/kg | Not specified | [4] |

| HCT116 | Athymic Nude Foxnnu | Intraperitoneal (i.p.) | 1.15, 2.3 mg/kg | QDx4/wk x 3 | [5] |

Table 2: Dosage of Exatecan Conjugates in Mouse Xenograft Models

| Conjugate | Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |

| PEG-Exatecan | BRCA1-deficient MX-1 | Not specified | Intraperitoneal (i.p.) | 2.5, 5, 10, 15 µmol/kg | Single dose | [2] |

| CBX-12 (Peptide-Exatecan Conjugate) | HCT116 | Athymic Nude Foxnnu | Intraperitoneal (i.p.) | 2.5, 5, 10, 20 mg/kg | QDx4/wk x 3 | [5] |

| Antibody-Drug Conjugate (Tra-Exa-PSAR10) | BT-474 (Breast Cancer) | SCID | Intravenous (i.v.) | 10 mg/kg | Single dose | [6] |

| Antibody-Drug Conjugate (Tra-Exa-PSAR10) | NCI-N87 (Gastric Cancer) | SCID | Intravenous (i.v.) | 1 mg/kg | Not specified | [6] |

| Antibody-Drug Conjugate (IgG(8)-EXA) | BT-474-SCID | SCID CB17 | Intravenous (i.v.) | 5, 10 mg/kg | Single dose | [7] |

| Antibody-Drug Conjugate (IgG(8)-EXA) | BT-474-SCID | SCID CB17 | Intravenous (i.v.) | 10 mg/kg | Two doses with a 3-day interval | [7] |

Experimental Protocols

Preparation of "this compound" for In Vivo Administration

A suggested protocol for preparing a suspended solution of a compound like "this compound" for oral or intraperitoneal injection is as follows[1]:

-

Prepare a stock solution of "this compound" in DMSO (e.g., 3.3 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the solution and mix until uniform.

-

Add 450 µL of saline to adjust the final volume to 1 mL.

-

It is recommended to prepare the working solution fresh on the day of use.

General Xenograft Tumor Model Protocol

This protocol is a general guideline and should be adapted based on the specific tumor cell line and research objectives.

-

Cell Culture: Culture the desired human cancer cell line (e.g., HCT116, BT-474) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[5]

-

Tumor Inoculation:

-

Tumor Growth Monitoring:

-

Animal Grouping and Treatment:

-

Randomize mice into treatment and control groups once tumors reach the desired size.

-

Administer "this compound" or vehicle control according to the determined dosage and schedule via the chosen route (e.g., i.p. or i.v.).

-

-

Efficacy and Toxicity Assessment:

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion of "this compound".

-

Drug Administration: Administer a single dose of "this compound" to mice via the intended clinical route (e.g., i.v. or i.p.).

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).[8]

-

Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

Bioanalysis:

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).[9][10]

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway of Exatecan and its Analogs

Exatecan and its analogs are topoisomerase I inhibitors. The following diagram illustrates their mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]

- 5. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for "Exatecan Analog 36" in Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies on the application of "Exatecan analog 36" in organoid models have not been published. The following application notes and protocols are based on the known mechanism of its parent compound, Exatecan (DX-8951), a potent topoisomerase I inhibitor, and established methodologies for testing chemotherapeutic agents in patient-derived organoids (PDOs). Researchers should adapt and validate these protocols for their specific organoid models and experimental goals.

Introduction

"this compound" is a derivative of Exatecan, a potent inhibitor of DNA topoisomerase I.[1][2] Exatecan exerts its anticancer effects by trapping the topoisomerase I-DNA cleavage complex, which leads to DNA double-strand breaks and subsequent cell death in rapidly dividing cancer cells.[3][4] Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from patient tumor tissue that recapitulate the genetic and phenotypic heterogeneity of the original tumor.[5][6] This makes them a powerful preclinical model for assessing the efficacy of novel therapeutic compounds like "this compound". These application notes provide a framework for utilizing "this compound" in cancer organoid models to evaluate its therapeutic potential.

Mechanism of Action: Topoisomerase I Inhibition

"this compound," like its parent compound, is presumed to function as a topoisomerase I inhibitor. Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] Camptothecin and its analogs, including Exatecan, bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[4] This results in the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

As no specific data for "this compound" in organoid models is available, the following table is a template illustrating how to present such data. Researchers should populate this table with their experimentally derived values.

| Organoid Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Exatecan (Parent Compound) | IC50 (µM) of SN-38 (Reference Compound) |

| PDO-001 | Colorectal Cancer | Data to be determined | Data to be determined | Data to be determined |

| PDO-002 | Pancreatic Cancer | Data to be determined | Data to be determined | Data to be determined |

| PDO-003 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined |